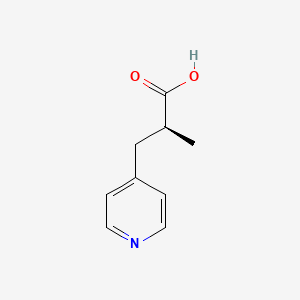
(2S)-2-Methyl-3-pyridin-4-ylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “(2S)-2-Methyl-3-pyridin-4-ylpropanoic acid”, there are related studies on the synthesis of 2-methylpyridines . In one study, a series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Synthesis and Crystal Structure Investigation : The synthesis of pyridine derivatives, such as Pyridine-2-(3′-mercaptopropanoic acid)-N-oxide, provides insights into their structural characteristics and potential applications in crystal engineering and materials science. The introduction of methylene groups and the orientation of carboxylic acid groups facilitate the formation of infinite antiparallel chains through strong hydrogen bonding interactions, highlighting the importance of molecular structure in designing materials with desired properties (Ramasubramanian et al., 2007).
Ligand Synthesis and Coordination Chemistry : The synthesis of 2,6-bis(pyrazolyl)pyridines and related ligands demonstrates their versatility as terpyridine analogues in coordination chemistry. These compounds have found applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties, showcasing the utility of pyridine derivatives in developing advanced materials for sensing and catalysis (Halcrow, 2005).
Applications in Material Science and Sensing
Protective Group for Carboxylic Acids : The use of 2-(pyridin-2-yl)ethanol as a protecting group for methacrylic acid illustrates its potential in polymer chemistry. This approach allows for the selective removal of the protecting group, either chemically or thermally, to yield polymers with methacrylic acid segments. This technique highlights the application of pyridine derivatives in the synthesis of functional polymers with potential uses in various industrial and biomedical fields (Elladiou & Patrickios, 2012).
Extraction and Separation Processes : The study of pyridine-3-carboxylic acid extraction using 1-dioctylphosphoryloctane (TOPO) with different diluents contributes to the field of separation science. Understanding the effects of extractant composition and initial acid concentration on extraction efficiency can inform the design of more effective separation processes for industrial applications, particularly in the pharmaceutical and biochemical industries (Kumar & Babu, 2009).
Advanced Materials and Catalysis
Polymer Chemistry and Functional Materials : The synthesis of novel organosoluble poly(pyridine-imide) with pendent pyrene groups showcases the potential of pyridine derivatives in creating advanced materials with desirable thermal, optical, and electrochemical properties. Such materials can be used in a wide range of applications, from electronics to biomedical devices, demonstrating the versatility and importance of pyridine derivatives in material science (Liaw, Wang, & Chang, 2007).
Catalysis and Synthetic Chemistry : The development of catalytic methods for the methylation of pyridines using temporary dearomatisation highlights the role of pyridine derivatives in synthetic chemistry. This approach, leveraging hydrogen borrowing and the use of simple feedstock chemicals, opens new avenues for the functionalization of aromatic compounds, with potential applications in pharmaceutical synthesis and organic chemistry (Grozavu et al., 2020).
Eigenschaften
IUPAC Name |
(2S)-2-methyl-3-pyridin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12)6-8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGULNNXYUJYOSY-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-3-pyridin-4-ylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2895070.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2895071.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2895073.png)

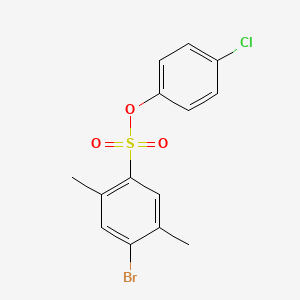
![N-(benzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2895080.png)
![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2895082.png)
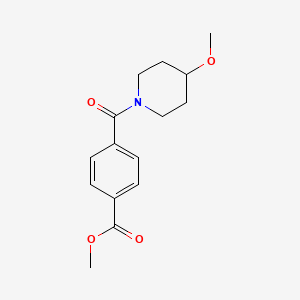
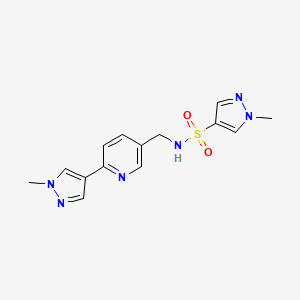
![3-methyl-N-(phenethylcarbamothioyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2895089.png)
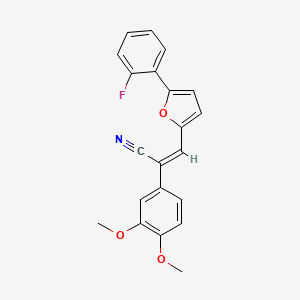

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2895092.png)